Pentazocine, (-)- Pentazocine, (-)- Pentazocine, also known as fortral or talwin, belongs to the class of organic compounds known as 2, 6-dimethyl-3-benzazocines. These are aromatic compounds containing a 6, 7-benzomorphan skeleton, which is substituted by methyl group at the 2- and 6-positions. Pentazocine is a drug which is used for the relief of moderate to severe pain. Pentazocine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Pentazocine has been detected in multiple biofluids, such as urine and blood. Within the cell, pentazocine is primarily located in the membrane (predicted from logP). In humans, pentazocine is involved in the pentazocine action pathway. Pentazocine is a potentially toxic compound.
Pentazocine is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III.
Pentazocine is a synthetic opioid with both agonist and antagonist activity against opiate receptors which is used in oral and parenteral forms as an analgesic for moderate-to-severe pain. Pentazocine has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.
Brand Name: Vulcanchem
CAS No.: 7488-49-5
VCID: VC0538981
InChI: InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m0/s1
SMILES: CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O
Molecular Formula: C19H27NO
Molecular Weight: 285.4 g/mol

Pentazocine, (-)-

CAS No.: 7488-49-5

Inhibitors

VCID: VC0538981

Molecular Formula: C19H27NO

Molecular Weight: 285.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Pentazocine, (-)- - 7488-49-5

CAS No. 7488-49-5
Product Name Pentazocine, (-)-
Molecular Formula C19H27NO
Molecular Weight 285.4 g/mol
IUPAC Name (1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Standard InChI InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m0/s1
Standard InChIKey VOKSWYLNZZRQPF-GDIGMMSISA-N
Isomeric SMILES C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O
SMILES CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O
Canonical SMILES CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O
Appearance Solid powder
Colorform WHITE TO VERY PALE TAN CRYSTALLINE POWDER
Crystals from methanol and wate
Melting Point 146.3 °C
145.4-147.2 °C
146.3°C
Physical Description Solid
Description Pentazocine, also known as fortral or talwin, belongs to the class of organic compounds known as 2, 6-dimethyl-3-benzazocines. These are aromatic compounds containing a 6, 7-benzomorphan skeleton, which is substituted by methyl group at the 2- and 6-positions. Pentazocine is a drug which is used for the relief of moderate to severe pain. Pentazocine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Pentazocine has been detected in multiple biofluids, such as urine and blood. Within the cell, pentazocine is primarily located in the membrane (predicted from logP). In humans, pentazocine is involved in the pentazocine action pathway. Pentazocine is a potentially toxic compound.
Pentazocine is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III.
Pentazocine is a synthetic opioid with both agonist and antagonist activity against opiate receptors which is used in oral and parenteral forms as an analgesic for moderate-to-severe pain. Pentazocine has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 17146-95-1 (lactate)
64024-15-3 (hydrochloride)
Shelf Life STABLE IN LIGHT, HEAT (AMBIENT ROOM TEMP), & AIR.
Solubility 1 G IN GREATER THAN 1000 ML WATER, 11 ML ALCOHOL, 2 ML CHLOROFORM, 42 ML ETHER
SOL IN ACETONE; SPARINGLY SOL IN ETHYL ACETATE
1.22e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Fortral
Hydrochloride, Pentazocine
Lactate, Pentazocine
Lexir
Pentazocine
Pentazocine Hydrochloride
Pentazocine Lactate
Talwin
Reference 1: Goldstein G. Pentazocine. Drug Alcohol Depend. 1985 Feb;14(3-4):313-23. Review. PubMed PMID: 3888578.
2: Swift JQ, Hargreaves KM. Pentazocine analgesia: is there a niche for Talwin Nx? Compendium. 1993 Aug;14(8):1048, 1050 passim; quiz 1060. Review. PubMed PMID: 8269439.
3: Legros J, Khalili-Varasteh H, Margetts G. Pharmacological study of pentazocine-naloxone combination: interest as a potentially non abusable oral form of pentazocine. Arch Int Pharmacodyn Ther. 1984 Sep;271(1):11-21. PubMed PMID: 6541897.
4: Yeh SY, Todd GD, Johnson RE, Gorodetzky CW, Lange WR. The pharmacokinetics of pentazocine and tripelennamine. Clin Pharmacol Ther. 1986 Jun;39(6):669-76. PubMed PMID: 3709032.
5: Challoner KR, McCarron MM, Newton EJ. Pentazocine (Talwin) intoxication: report of 57 cases. J Emerg Med. 1990 Jan-Feb;8(1):67-74. PubMed PMID: 2351801.
6: Baum C, Hsu JP, Nelson RC. The impact of the addition of naloxone on the use and abuse of pentazocine. Public Health Rep. 1987 Jul-Aug;102(4):426-9. PubMed PMID: 3112855; PubMed Central PMCID: PMC1477863.
7: Matsumoto RR, Bowen WD, Walker JM, Patrick SL, Zambon AC, Vo VN, Truong DD, De Costa BR, Rice KC. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. Eur J Pharmacol. 1996 Apr 22;301(1-3):31-40. PubMed PMID: 8773444.
8: Vaupel DB. Interactions between pentazocine and tripelennamine on autonomic and nociceptive measures in the dog. Pharmacol Biochem Behav. 1989 May;33(1):245-51. PubMed PMID: 2780781.
9: Saarialho-Kere U, Mattila MJ, Seppälä T. Pentazocine and codeine: effects on human performance and mood and interactions with diazepam. Med Biol. 1986;64(5):293-9. PubMed PMID: 3807445.
10: Kane FJ Jr, Pokorny A. Mental and emotional disturbance with pentazocine (Talwin) use. South Med J. 1975 Jul;68(7):808-11. PubMed PMID: 1154070.
11: North WC, Tielens DR. Comparison of butorphanol and pentazocine as postoperative analgesics. South Med J. 1979 May;72(5):578-80. PubMed PMID: 375401.
12: Kudo T, Kudo M, Kimura F, Ishihara H, Matsuki A. [Pharmacokinetics of ketamine and pentazocine during total intravenous anesthesia with droperidol, pentazocine and ketamine]. Masui. 1992 Nov;41(11):1772-6. Japanese. PubMed PMID: 1460754.
13: Takahashi H, Traystman RJ, Hashimoto K, London ED, Kirsch JR. Postischemic brain injury is affected stereospecifically by pentazocine in rats. Anesth Analg. 1997 Aug;85(2):353-7. PubMed PMID: 9249113.
14: Zabetian CP, Staley JK, Flynn DD, Mash DC. [3H]-(+)-pentazocine binding to sigma recognition sites in human cerebellum. Life Sci. 1994;55(20):PL389-95. PubMed PMID: 7968220.
15: Küçukhüseyin C. Cardiovascular effects of intravenous pentazocine and cyclazocine in conscious, curarized-conscious, and anesthetized dogs. J Basic Clin Physiol Pharmacol. 2003;14(3):235-55. PubMed PMID: 14964736.
16: Cohen BM, Murphy B. The effects of pentazocine, a kappa agonist, in patients with mania. Int J Neuropsychopharmacol. 2008 Mar;11(2):243-7. Epub 2007 Sep 26. PubMed PMID: 17897484.
17: Pittman KA, Davison C. Quantitative determination of pentazocine in plasma and of pentazocine and metabolites in urine. J Pharm Sci. 1973 May;62(5):765-9. PubMed PMID: 4705681.
18: Kamei J, Iwamoto Y, Misawa M, Nagase H, Kasuya Y. Antitussive effect of (+/-) pentazocine in diabetic mice is mediated by delta-sites, but not by mu- or kappa-opioid receptors. Nihon Shinkei Seishin Yakurigaku Zasshi. 1994 Jun;14(3):147-52. PubMed PMID: 7941779.
19: Sugai N. [Recent developments in the pharmacology and clinical use of pentazocine]. Masui. 1991 Jul;40(7):1037-41. Review. Japanese. PubMed PMID: 1920775.
20: Graham JL, McCaughey W, Bell PF. Nalbuphine and pentazocine in an opioid-benzodiazepine sedative technique: a double-blind comparison. Ann R Coll Surg Engl. 1988 Jul;70(4):200-4. PubMed PMID: 3046465; PubMed Central PMCID: PMC2498783.
PubChem Compound 441278
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator